molecular formula C50H57NO17 B1263923 10-Deacetyl-7-xylosyltaxol

10-Deacetyl-7-xylosyltaxol

Cat. No.: B1263923
M. Wt: 944.0 g/mol
InChI Key: ORKLEZFXASNLFJ-CNSXQYHSSA-N
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Description

10-Deacetyl-7-xylosyltaxol is a derivative of paclitaxel, a well-known chemotherapeutic agent. This compound is a member of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division. This compound has shown improved pharmacological properties compared to paclitaxel, making it a subject of interest in cancer research and treatment .

Scientific Research Applications

10-Deacetyl-7-xylosyltaxol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other taxane derivatives.

    Biology: Studied for its effects on microtubule dynamics and cell division.

    Medicine: Investigated for its potential as an anticancer agent with improved pharmacological properties compared to paclitaxel.

    Industry: Utilized in the production of chemotherapeutic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Deacetyl-7-xylosyltaxol involves a series of chemical reactions starting from 10-deacetylbaccatin III. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves semi-synthetic processes using natural precursors extracted from yew trees. The process is optimized to increase yield and reduce production costs by employing advanced techniques such as column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 10-Deacetyl-7-xylosyltaxol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various taxane derivatives such as Taxol, Taxol B (Cephalomannine), and Taxol C, which can be further converted to Docetaxel .

Mechanism of Action

The mechanism of action of 10-Deacetyl-7-xylosyltaxol involves the stabilization of microtubules, preventing their depolymerization. This leads to the inhibition of cell division and induction of apoptosis in cancer cells. The compound targets tubulin, a key protein in the microtubule structure, and disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and cell death .

Comparison with Similar Compounds

Uniqueness: 10-Deacetyl-7-xylosyltaxol stands out due to its improved pharmacological properties, such as better solubility and enhanced anticancer activity. These features make it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C50H57NO17

Molecular Weight

944.0 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1

InChI Key

ORKLEZFXASNLFJ-CNSXQYHSSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Synonyms

7-xylosyl-10-deacetyl-taxol
7-xylosyl-10-deacetyltaxol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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